molecular formula C6H14O5S B1290189 1,3-Dimethoxypropan-2-yl methanesulfonate

1,3-Dimethoxypropan-2-yl methanesulfonate

Cat. No. B1290189
M. Wt: 198.24 g/mol
InChI Key: FPYFLECMGUTMQO-UHFFFAOYSA-N
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Patent
US06844341B2

Procedure details

1,3-Dimethoxy-2-methanesulphonyloxypropane (Method 49; 3.74 g, 19 mmol) and sodium azide (2.03 g, 31 mmol) in DMA (55 ml) was heated at 100° C. for 8 hours then left to stand at ambient temperature for 24 hours. The mixture was diluted with water, extracted with ethyl acetate, the extracts combined and washed with water, dried (MgSO4) and the volatiles removed by evaporation to give the title compound (2.0 g, 74%) as a clear oil.
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4](OS(C)(=O)=O)[CH2:5][O:6][CH3:7].[N-:13]=[N+:14]=[N-:15].[Na+]>CC(N(C)C)=O.O>[CH3:1][O:2][CH2:3][CH:4]([N:13]=[N+:14]=[N-:15])[CH2:5][O:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
COCC(COC)OS(=O)(=O)C
Name
Quantity
2.03 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then left
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCC(COC)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.